molecular formula C13H19FN2O3S B2562171 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol CAS No. 1282377-15-4

1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2562171
CAS No.: 1282377-15-4
M. Wt: 302.36
InChI Key: OBDDJXIVXIKWGQ-UHFFFAOYSA-N
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Description

1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol is a chemical compound that features a piperazine ring substituted with a 4-fluorobenzenesulfonyl group and a propanol moiety

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in various substituted benzene derivatives .

Scientific Research Applications

1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The piperazine ring and the sulfonyl group are key features that enable it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-11(17)10-15-6-8-16(9-7-15)20(18,19)13-4-2-12(14)3-5-13/h2-5,11,17H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDDJXIVXIKWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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